
(+/-)-Felodipine (2,3-dichlorophenyl-d3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-Felodopina (2,3-diclorofenil-d3): es un análogo deuterado de la felodopina, un bloqueador de los canales de calcio utilizado principalmente para tratar la hipertensión y la angina de pecho. El compuesto se caracteriza por la presencia de átomos de deuterio, que reemplazan los átomos de hidrógeno en el grupo 2,3-diclorofenilo. Esta modificación se utiliza a menudo en estudios farmacocinéticos para rastrear las vías metabólicas del fármaco sin alterar sus propiedades farmacológicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de (+/-)-Felodopina (2,3-diclorofenil-d3) generalmente implica la incorporación de deuterio en el grupo 2,3-diclorofenilo. Esto se puede lograr mediante varios métodos, incluyendo reacciones de intercambio catalítico hidrógeno-deuterio. La ruta sintética general implica la reacción de 2,3-diclorobenzaldehído con reactivos deuterados en condiciones controladas para asegurar la incorporación selectiva de deuterio .
Métodos de producción industrial: La producción industrial de (+/-)-Felodopina (2,3-diclorofenil-d3) sigue rutas sintéticas similares, pero a mayor escala. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y consistencia del producto final. El uso de disolventes y reactivos deuterados es crucial para mantener el contenido de deuterio en el compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones: (+/-)-Felodopina (2,3-diclorofenil-d3) se somete a diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El grupo 2,3-diclorofenilo puede sufrir reacciones de sustitución nucleófila, particularmente con nucleófilos fuertes.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Hidróxido de sodio u otras bases fuertes en disolventes apróticos polares.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
Química: En química, (+/-)-Felodopina (2,3-diclorofenil-d3) se utiliza como un estándar de referencia en estudios analíticos. Su forma deuterada permite un seguimiento preciso en espectrometría de masas y espectroscopia de resonancia magnética nuclear (RMN) .
Biología: En la investigación biológica, el compuesto se utiliza para estudiar las vías metabólicas de la felodopina. Los átomos de deuterio actúan como trazadores, proporcionando información sobre la biotransformación y eliminación del fármaco .
Medicina: En medicina, (+/-)-Felodopina (2,3-diclorofenil-d3) se utiliza en estudios farmacocinéticos para comprender las propiedades de absorción, distribución, metabolismo y excreción (ADME) del fármaco. Esta información es crucial para optimizar los regímenes de dosificación y mejorar la eficacia terapéutica .
Industria: En la industria farmacéutica, el compuesto se utiliza en el desarrollo y control de calidad de las formulaciones de felodopina. Su forma marcada con isótopos estables asegura una cuantificación y monitorización precisas durante el proceso de fabricación .
Mecanismo De Acción
(+/-)-Felodopina (2,3-diclorofenil-d3) ejerce sus efectos inhibiendo la entrada de iones calcio en las células musculares lisas vasculares. Esta acción conduce a la vasodilatación y una posterior reducción de la presión arterial. Los objetivos moleculares incluyen los canales de calcio de tipo L, que son responsables de la regulación de la entrada de calcio en las células .
Comparación Con Compuestos Similares
Compuestos similares:
Felodopina: La forma no deuterada del compuesto, utilizada para los mismos fines terapéuticos.
Amlodipina: Otro bloqueador de los canales de calcio con un mecanismo de acción similar pero diferentes propiedades farmacocinéticas.
Nifedipina: Un compuesto relacionado con un inicio de acción más rápido y una duración más corta en comparación con la felodopina.
Singularidad: La singularidad de (+/-)-Felodopina (2,3-diclorofenil-d3) radica en su forma deuterada, que proporciona ventajas distintas en los estudios farmacocinéticos. La presencia de átomos de deuterio permite un seguimiento y cuantificación precisos, convirtiéndolo en una herramienta valiosa en el desarrollo e investigación de fármacos .
Propiedades
Fórmula molecular |
C18H19Cl2NO4 |
|---|---|
Peso molecular |
387.3 g/mol |
Nombre IUPAC |
5-O-ethyl 3-O-methyl 4-(2,3-dichloro-4,5,6-trideuteriophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3/i6D,7D,8D |
Clave InChI |
RZTAMFZIAATZDJ-AYBVGXBASA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)C2C(=C(NC(=C2C(=O)OCC)C)C)C(=O)OC)[2H] |
SMILES canónico |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


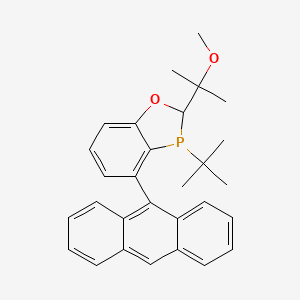
![4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxy-6-[(2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl)oxy]oxane-2-carboxylic acid](/img/structure/B12302522.png)


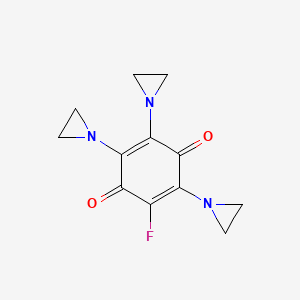
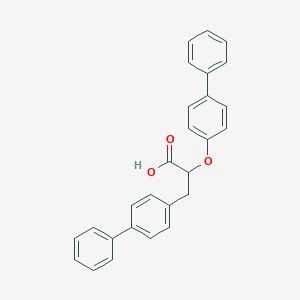
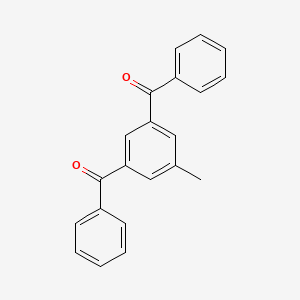

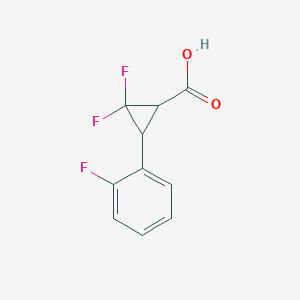
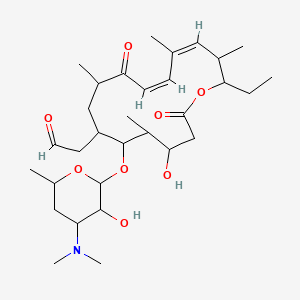
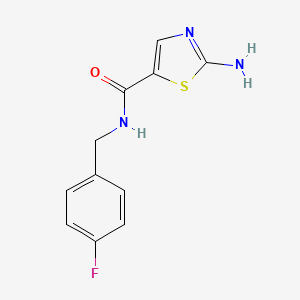

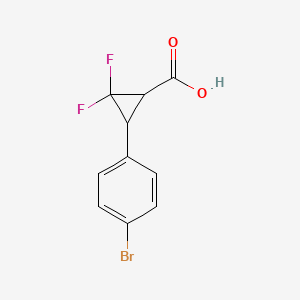
![7-chloro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B12302585.png)
